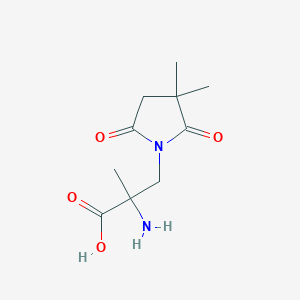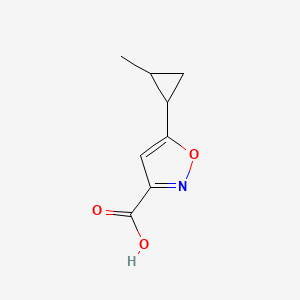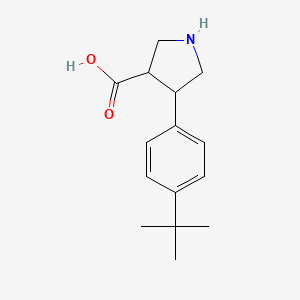![molecular formula C11H20Cl3N5 B13558475 4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a sigma-1 receptor antagonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, 2,6-diazaspiro[3.4]octane, which is then functionalized to introduce the pyrimidin-2-amine moiety. The final step involves the formation of the trihydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Aplicaciones Científicas De Investigación
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through antagonism of the sigma-1 receptor. This receptor is involved in modulating pain perception and neuroprotection. By blocking this receptor, the compound can enhance the analgesic effects of other drugs and potentially reduce tolerance to opioids .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another sigma-1 receptor antagonist with similar pharmacological properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: A dual mu-opioid receptor agonist and sigma-1 receptor antagonist.
8-(8,8-Difluoro-2-methyl-2,6-diazaspiro[3.4]octan-6-yl)-6-methyl-N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[3,4-d]pyrimidin-2-amine: A compound with a similar spirocyclic structure.
Uniqueness
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride is unique due to its specific combination of a spirocyclic core and a pyrimidin-2-amine moiety, which contributes to its potent sigma-1 receptor antagonism and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H20Cl3N5 |
|---|---|
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
4-(6-methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-amine;trihydrochloride |
InChI |
InChI=1S/C11H17N5.3ClH/c1-16-4-8(11(7-16)5-13-6-11)9-2-3-14-10(12)15-9;;;/h2-3,8,13H,4-7H2,1H3,(H2,12,14,15);3*1H |
Clave InChI |
FBFDWDLNVIKHJD-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



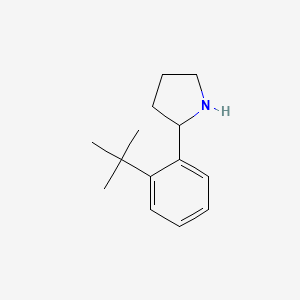


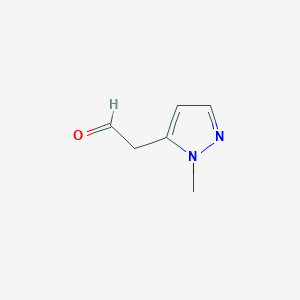



![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
